N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that features a pyrrolidinone ring, a pyridine ring, and a benzofuran moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, which is present in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in the compound can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been reported to have various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidinone ring in the compound is known to interact with enzymes involved in the synthesis and degradation of neurotransmitters, potentially affecting neurological processes . Additionally, the pyridine ring can bind to metal ions, which may modulate the activity of metalloenzymes . The benzofuran moiety is known for its ability to interact with proteins involved in oxidative stress responses, thereby influencing cellular redox states .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways . This modulation can lead to changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis . Additionally, the compound’s interaction with metabolic enzymes can alter cellular metabolism, potentially impacting energy production and biosynthetic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in enzyme conformation and activity, thereby affecting biochemical pathways . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . This degradation can lead to the formation of metabolites with different biological activities, potentially altering the compound’s overall effects . Long-term exposure to the compound in in vitro and in vivo studies has revealed changes in cellular functions, such as altered gene expression and metabolic profiles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and neuroprotection . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s effects change dramatically at specific dosage levels . These findings highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound can influence the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . This interaction can lead to changes in the levels of metabolites and the overall metabolic profile of cells . Additionally, the compound’s effects on metabolic pathways can impact cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution to different cellular compartments . This distribution can influence the compound’s localization and accumulation within cells, affecting its overall biological activity .
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of γ-aminobutyric acid derivatives.
Synthesis of the Pyridine Ring: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis.
Coupling Reactions: The pyrrolidinone and pyridine rings are then coupled with a benzofuran-2-carboxylic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Pyridine Derivatives: Compounds such as 2-aminopyridine and 4-pyridylcarbinol.
Benzofuran Derivatives: Compounds like benzofuran-2-carboxylic acid and benzofuran-2-ylmethanol.
Uniqueness
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide is unique due to its combination of the pyrrolidinone, pyridine, and benzofuran moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-18-6-3-9-22(18)17-10-13(7-8-20-17)12-21-19(24)16-11-14-4-1-2-5-15(14)25-16/h1-2,4-5,7-8,10-11H,3,6,9,12H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTIOLSXNCSPTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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